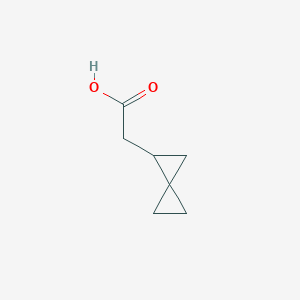

Spiropentaneacetic acid

Description

Properties

IUPAC Name |

2-spiro[2.2]pentan-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHONAIUFANQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931975 | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-43-3 | |

| Record name | Spiropentaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Spiropentaneacetic Acid S Biological Activity

Specific Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) by Spiropentaneacetic Acid

This compound (SPA) has been identified as a potent and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in the mitochondrial β-oxidation of fatty acids. nih.govsigmaaldrich.com Research involving various pentanoic acid analogues demonstrated that while several compounds could inhibit the oxidation of palmitoylcarnitine (B157527) in isolated rat liver mitochondria, only SPA and methylenecyclopropaneacetic acid (MCPA) displayed inhibitory activity in vivo. nih.gov This in vivo activity was evidenced by the induction of dicarboxylic aciduria, a condition characterized by the abnormal excretion of dicarboxylic acids, which points to a disruption in fatty acid metabolism. nih.govmedscape.com

The inhibitory effect of SPA on fatty acid oxidation is significant, with studies showing 50% inhibition (IC50) of palmitoylcarnitine oxidation occurring at concentrations between 6 and 100 µM in rat liver mitochondria. nih.govsigmaaldrich.com The primary site of this inhibition is specifically the MCAD enzyme. nih.gov This specificity is a key characteristic of SPA's action, distinguishing it from other inhibitors like MCPA, which affects multiple dehydrogenases. nih.govsigmaaldrich.com The inhibition of MCAD by SPA disrupts the breakdown of medium-chain fatty acids, which are a crucial energy source during periods of fasting or metabolic stress. medscape.comnih.gov

| Parameter | Observation | System | Indicator of Inhibition |

|---|---|---|---|

| Inhibition of Palmitoylcarnitine Oxidation (IC50) | 6 - 100 µM | Rat Liver Mitochondria | Direct measurement of fatty acid oxidation |

| In Vivo Activity | Confirmed | Rats | Occurrence of dicarboxylic aciduria |

| Primary Enzyme Target | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | - | Specific enzyme assays |

Differential Metabolic Effects on Fatty Acid versus Amino Acid Metabolism

A significant finding in the study of this compound is its highly specific impact on fatty acid metabolism, with minimal to no effect on the metabolism of amino acids. nih.gov This contrasts sharply with the effects of the related compound, methylenecyclopropaneacetic acid (MCPA). nih.govsigmaaldrich.com In studies conducted on rats, treatment with SPA led to the excretion of metabolites derived exclusively from fatty acid oxidation. nih.gov However, rats treated with MCPA excreted metabolites originating from the metabolism of both fatty acids and branched-chain amino acids, as well as lysine. nih.govsigmaaldrich.com

This differential effect underscores the specificity of SPA for MCAD. nih.gov While MCPA inhibits both MCAD and short-chain acyl-CoA dehydrogenase (SCAD), with a more pronounced effect on the latter, SPA's action is confined to MCAD. nih.gov This specificity prevents the disruption of amino acid catabolic pathways that can occur with less specific inhibitors. The degradation of amino acids produces carbon skeletons that can enter central metabolic pathways to generate ATP, glucose, or fatty acids, and interference with this process can have widespread metabolic consequences. nih.gov SPA's ability to inhibit fatty acid oxidation without affecting amino acid metabolism makes it a more precise tool for studying lipid metabolism. nih.gov

| Compound | Effect on Fatty Acid Metabolism | Effect on Amino Acid Metabolism | Primary Enzyme Targets |

|---|---|---|---|

| This compound (SPA) | Inhibited (indicated by dicarboxylic aciduria) | No significant effect | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |

| Methylenecyclopropaneacetic Acid (MCPA) | Inhibited (indicated by dicarboxylic aciduria) | Inhibited (indicated by excretion of metabolites from branched-chain amino acids and lysine) | MCAD and Short-Chain Acyl-CoA Dehydrogenase (SCAD) |

Elucidation of Enzyme-Inhibitor Interaction Mechanisms

The mechanism by which this compound inhibits MCAD is believed to differ from that of other inhibitors like MCPA. nih.gov Acyl-CoA dehydrogenases are flavoproteins that utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group in their active site to catalyze the dehydrogenation of acyl-CoA substrates. nih.gov For MCPA, the proposed mechanism involves the formation of a ring-opened nucleophile that covalently bonds to the isoalloxazine ring of the FAD cofactor, leading to irreversible inhibition. nih.gov

In contrast, SPA is not thought to form such a reactive intermediate. nih.govsigmaaldrich.com The proposed mechanism for SPA-mediated inhibition suggests that it does not form a covalent bond with the FAD prosthetic group. nih.gov Instead, it is hypothesized that the irreversible inhibition results from the formation of a very tight, non-covalent complex between the inhibitor and the enzyme. nih.govsigmaaldrich.com This stable interaction effectively sequesters the enzyme, preventing it from participating in the β-oxidation cycle. This distinct mechanism of action, proceeding through a tight-binding complex rather than covalent modification, is a key feature of the enzyme-inhibitor interaction for this compound. nih.gov

Impact on Mitochondrial Bioenergetics and Oxidative Metabolism

The specific inhibition of MCAD by this compound has profound implications for mitochondrial bioenergetics and oxidative metabolism. Mitochondrial β-oxidation is a central pathway for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle, and during periods of fasting. nih.govmdpi.com This process breaks down fatty acids into acetyl-CoA, while also producing the reducing equivalents NADH and FADH2. nih.gov

By inhibiting MCAD, SPA effectively halts the oxidation of medium-chain fatty acids. nih.govgmdi.org This blockage has several downstream consequences for cellular energy metabolism:

Reduced ATP Production: The NADH and FADH2 generated during β-oxidation are crucial electron donors for the mitochondrial electron transport chain (ETC), which drives oxidative phosphorylation to produce ATP. nih.gov Inhibition of MCAD curtails the supply of these reducing equivalents from medium-chain fats, thereby diminishing the cell's capacity for ATP synthesis. medscape.com

Impaired Ketogenesis: In the liver, the acetyl-CoA produced from fatty acid oxidation is a primary substrate for ketogenesis, which generates ketone bodies as an alternative energy source for other tissues when glucose is scarce. nih.gov By reducing the output of acetyl-CoA from medium-chain fatty acid breakdown, SPA can limit the production of ketones, contributing to a state of hypoketotic hypoglycemia during metabolic stress. medscape.comnih.gov

Alteration of Oxidative Metabolism: The disruption of the electron flow in the ETC due to a reduced supply of substrates from fatty acid oxidation can alter the mitochondrial redox state. nih.gov An increase in the ratio of reduced to oxidized coenzymes can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, at complexes I and III of the ETC. nih.govnih.gov This can contribute to oxidative stress if the cell's antioxidant capacity is overwhelmed. nih.gov The accumulation of upstream fatty acid intermediates due to the enzymatic block may also exert toxic effects on mitochondrial function. medscape.com

Therefore, the inhibition of MCAD by this compound serves as a direct intervention in mitochondrial fatty acid metabolism, leading to significant alterations in cellular energy production and redox homeostasis.

Applications of Spiropentaneacetic Acid in Biomedical Research

Utilization as a Biochemical Probe for Fatty Acid Oxidation Pathways

Spiropentaneacetic acid is a potent and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), an essential enzyme in the mitochondrial beta-oxidation of fatty acids. nih.gov This specificity makes SPA an invaluable biochemical probe for dissecting the intricacies of fatty acid oxidation (FAO) pathways. Unlike other inhibitors, such as methylenecyclopropaneacetic acid (MCPA), which also affects amino acid metabolism, SPA's effects are confined to fatty acid breakdown. nih.gov

In laboratory studies, the administration of SPA to rats resulted in the excretion of metabolites derived exclusively from fatty acid oxidation, confirming its targeted action. nih.gov Researchers utilize SPA to induce a state that mimics MCAD deficiency, the most common inherited disorder of fatty acid oxidation in humans. This allows for the study of the metabolic consequences of impaired FAO and the exploration of potential therapeutic interventions. The mechanism of inhibition is believed to involve the formation of a tight, irreversible complex with the MCAD enzyme, without forming a covalent bond to the FAD prosthetic group. nih.gov

Below is a table summarizing the inhibitory characteristics of this compound:

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Medium-chain acyl-CoA dehydrogenase (MCAD) | nih.gov |

| Specificity | Specific for fatty acid oxidation; does not affect amino acid metabolism. | nih.gov |

| In Vivo Effect | Induces dicarboxylic aciduria, indicative of inhibited fatty acid oxidation. | nih.gov |

| Mechanism | Forms a tight, irreversible complex with the MCAD enzyme. | nih.gov |

Role in Investigating Metabolic Pathways in Disease Models (e.g., Glioblastoma)

The metabolic landscape of cancer cells is often reprogrammed to support rapid proliferation and survival. In glioblastoma (GBM), a highly aggressive brain tumor, there is a significant dependence on mitochondrial fatty acid metabolism. nih.gov this compound has been instrumental in elucidating the role of fatty acid oxidation in this context.

A key study identified a high dependence of patient-derived glioblastoma sphere-forming cells (GSCs) on MCAD for their growth and survival. nih.gov Treatment of these GSCs with this compound, which specifically inhibits MCAD activity, led to a reduction in cell growth and the ability to form new tumor spheres. nih.gov This research highlights the critical role of MCAD in glioblastoma, where it not only contributes to energy production but also prevents the toxic accumulation of lipids. nih.gov By using SPA to inhibit MCAD, researchers were able to demonstrate that targeting this enzyme leads to irreversible damage and cell death in glioblastoma cells, while sparing normal cells. nih.gov

These findings underscore the potential of targeting fatty acid oxidation pathways as a therapeutic strategy for glioblastoma. The use of SPA in these disease models provides a clear rationale for the development of more targeted inhibitors of MCAD for clinical applications.

Contribution to Studies on Cellular Lipid Metabolism and Energy Homeostasis

This compound's specific inhibition of MCAD has significant implications for understanding the broader aspects of cellular lipid metabolism and the maintenance of energy homeostasis. Fatty acid oxidation is a primary source of energy, particularly during periods of fasting or high energy demand. By blocking this pathway at the level of medium-chain fatty acids, SPA allows researchers to investigate the cellular responses to a sudden deficit in this energy supply.

Studies involving SPA have shown that the inhibition of MCAD leads to an accumulation of lipids within cells. nih.gov This is a direct consequence of the inability to break down medium-chain fatty acids for energy, leading to their storage or conversion into other lipid species. This induced lipid accumulation provides a model to study the mechanisms of lipotoxicity, where the buildup of lipids can lead to cellular dysfunction and death.

The disruption of fatty acid oxidation by SPA also forces cells to rely on alternative energy sources, such as glucose or amino acids. This metabolic shift can be monitored to understand the flexibility and adaptability of cellular energy metabolism. The maintenance of energy homeostasis, the balance between energy intake and expenditure, is a tightly regulated process. nih.gov By creating a specific metabolic block with SPA, scientists can explore the signaling pathways and regulatory networks that are activated to restore energy balance.

The table below outlines the key effects of this compound on cellular metabolism:

| Metabolic Effect | Consequence | Research Application |

|---|---|---|

| Inhibition of MCAD | Blockade of medium-chain fatty acid oxidation. | Studying the role of FAO in various cell types and conditions. |

| Lipid Accumulation | Increased intracellular lipid droplets. | Investigating mechanisms of lipotoxicity and lipid storage. |

| Energy Deficit | Reduced ATP production from fatty acids. | Understanding metabolic reprogramming and energy homeostasis. |

Advanced Spectroscopic and Analytical Research Techniques Applied to Spiropentaneacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Spiropentaneacetic acid. The unique spirocyclic core, featuring two fused cyclopropane (B1198618) rings, creates a rigid and sterically crowded environment, leading to complex but informative NMR spectra. Both ¹H and ¹³C NMR are fundamental in mapping the carbon skeleton and proton environments.

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for complete assignment. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons within the spiropentane (B86408) and acetic acid moieties. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) connections between protons and carbons, which is crucial for piecing together the molecular framework.

For stereochemical assignment, the Nuclear Overhauser Effect (NOESY) is particularly powerful. wordpress.com By identifying protons that are close in space, though not necessarily bonded, NOESY experiments can determine the relative configuration of substituents on the spiropentane ring. The intensity of NOE cross-peaks provides information about the spatial proximity of nuclei, which is vital for distinguishing between diastereomers. wordpress.comlongdom.org In spirocyclic systems, these through-space interactions are critical for confirming the three-dimensional arrangement of atoms. nih.gov

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOH | ~12.0 | s (broad) | ~175-185 |

| α-CH | ~2.5-2.8 | m | ~40-45 |

| Spiro-CH₂ | ~0.7-1.5 | m | ~5-15 |

| Spiro-C (quaternary) | - | - | ~20-25 |

Mass Spectrometry in Metabolite Profiling and Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for studying this compound in biological contexts. nih.gov In metabolite profiling, LC-MS allows for the sensitive detection and quantification of this compound and its metabolic derivatives in complex biological matrices. nih.govufl.edu The high resolution and mass accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, enable the determination of elemental compositions, facilitating the identification of unknown metabolites.

Electrospray ionization (ESI) is a commonly used "soft" ionization technique that typically generates intact molecular ions (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid), which is crucial for determining the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the molecular ion. The resulting fragmentation pattern serves as a molecular fingerprint, providing structural information. For carboxylic acids, common fragmentation pathways include the neutral loss of water (H₂O) or carbon dioxide (CO₂) and α-cleavage adjacent to the carbonyl group. libretexts.orgjove.com Analysis of these fragmentation patterns can help identify the core spiropentane structure and any modifications that have occurred during metabolic processes.

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M-H]⁻ | 125.0597 | Deprotonated molecular ion (negative mode) |

| [M-H-H₂O]⁻ | 107.0491 | Loss of water from the molecular ion |

| [M-H-CO₂]⁻ | 81.0699 | Loss of carbon dioxide (decarboxylation) from the molecular ion |

| [C₅H₇]⁺ | 67.0542 | Fragment corresponding to the spiropentyl cation (positive mode, after loss of COOH) |

Infrared (IR) and Electronic Spectral Analysis in Characterization of Spiropentane Complexes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound and its complexes. vscht.cz The IR spectrum provides a unique vibrational fingerprint of the molecule. The most prominent and diagnostic absorption for this compound is the carboxylic acid group. This functional group gives rise to two very characteristic signals: a very broad O-H stretching band typically found between 2500 and 3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band between 1690 and 1760 cm⁻¹. orgchemboulder.comlibretexts.org The broadness of the O-H stretch is due to hydrogen bonding, often seen in carboxylic acid dimers.

The spiropentane structure itself has characteristic absorptions. The C-H stretching vibrations of the strained cyclopropyl (B3062369) rings are typically observed at frequencies slightly above 3000 cm⁻¹, which helps distinguish them from alkane C-H stretches. acs.orgacs.org The presence of the strained ring system is a key structural feature identifiable via IR spectroscopy. libretexts.org

Electronic spectral analysis, such as UV-Visible spectroscopy, is less informative for the parent this compound. As a saturated molecule lacking conjugated systems or chromophores, it is not expected to exhibit significant absorption in the UV-Vis range (200-800 nm). However, this technique becomes relevant when this compound is derivatized with a chromophore or forms a complex with a transition metal, in which case charge-transfer bands may appear.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Very Broad |

| Cyclopropyl (C-H) | Stretching | ~3050 - 3100 | Medium |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1690 - 1760 | Strong, Sharp |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

Chromatographic Methods for Purification and Analysis of this compound and its Derivatives

Chromatographic techniques are fundamental for both the isolation and analytical assessment of this compound and its derivatives. ebrary.net The choice of method depends on the scale and purpose, ranging from analytical purity checks to large-scale purification. acs.org

High-Performance Liquid Chromatography (HPLC) is the premier technique for analytical assessment. ebrary.net Due to the polar carboxylic acid group, Reversed-Phase HPLC (RP-HPLC) is typically employed. shimadzu.comnih.gov In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxyl group, ensuring good peak shape and retention. tandfonline.comsigmaaldrich.com Detection is commonly performed with a UV detector, typically at a low wavelength (~210 nm) where the carboxyl group absorbs. notulaebotanicae.ro

For purification, column chromatography is the method of choice. acs.org On a laboratory scale, flash chromatography using silica (B1680970) gel (normal-phase) can be used to separate this compound from less polar impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be appropriate. For more challenging separations or for purifying derivatives, preparative HPLC on either normal-phase or reversed-phase columns can provide high-purity material. Solid-Phase Extraction (SPE) is also a valuable technique for sample cleanup and concentration prior to analysis, effectively removing interfering matrix components. chromatographyonline.com

| Method | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Analytical RP-HPLC | C18 Silica | Water/Acetonitrile + 0.1% Formic Acid (gradient) | Purity assessment, quantitative analysis |

| Preparative Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Bulk purification of crude product |

| Solid-Phase Extraction (SPE) | C18 or Ion Exchange | Methanol, Water, Buffers | Sample cleanup, pre-concentration from biological fluids |

| Preparative RP-HPLC | C18 Silica | Water/Methanol + 0.1% Acetic Acid (isocratic or gradient) | High-purity isolation of final product or derivatives |

Theoretical and Computational Studies of Spiropentane and Spiropentaneacetic Acid Systems

Quantum Chemical Calculations on Spiropentane (B86408) Ring Systems and Their Electronic Structures

Quantum chemical calculations have been instrumental in elucidating the electronic structure of spiropentane. A variety of ab initio and density functional theory (DFT) methods have been employed to study spiropentane and related systems. For instance, Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT calculations using basis sets such as 6-31G** and 6-311++G** have been performed on spiropentane, spiropentene, and spiropentadiene. These studies have been crucial in confirming and refining experimentally determined structural parameters. For example, calculations have suggested that NMR determinations of the HCH bond angle in spiropentane are more accurate than values obtained from electron diffraction experiments.

Electron diffraction studies have revealed two distinct C-C bond lengths in spiropentane: the bonds to the central spiro carbon are shorter (146.9 pm) compared to the bonds between the methylene (B1212753) groups (151.9 pm). The C-C-C angle at the spiro carbon is 62.2°, which is larger than that in cyclopropane (B1198618). Quantum chemical calculations have also explored properties such as dipole moments and ionization potentials, providing a deeper understanding of the molecule's electronic landscape. A key concept arising from these studies is "spiroconjugation," which describes the electronic interaction between the two perpendicular rings, influencing the molecule's stability and reactivity.

| Parameter | Value | Source |

|---|---|---|

| C-C Bond Length (spiro carbon) | 146.9 pm | Electron Diffraction |

| C-C Bond Length (methylene groups) | 151.9 pm | Electron Diffraction |

| C-C-C Angle (at spiro carbon) | 62.2° | Electron Diffraction |

Molecular Modeling and Docking Studies of Spiropentaneacetic Acid with Target Enzymes

This compound has been identified as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key mitochondrial enzyme in the β-oxidation of fatty acids. MCAD is a homotetrameric flavoprotein that catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons. Inhibition of this enzyme disrupts fatty acid metabolism, which can have significant physiological consequences.

While the inhibitory action of this compound on MCAD is established, specific molecular modeling and docking studies for this particular inhibitor-enzyme complex are not extensively detailed in the available literature. However, the field of computational enzymology routinely employs these techniques to understand inhibitor binding. Molecular dynamics (MD) simulations are used to study the structural stability and dynamic behavior of enzymes like MCAD, both in their wild-type form and when containing disease-causing mutations. These simulations provide insights into the role of cofactors like flavin adenine (B156593) dinucleotide (FAD) on the enzyme's stability and the dynamics of the catalytic pockets.

Docking studies, in a general context, would involve computationally placing this compound into the active site of MCAD to predict its binding orientation and affinity. Such studies help in identifying key amino acid residues involved in the interaction and in understanding the mechanism of inhibition at a molecular level. For MCAD, the binding of substrates and inhibitors is known to induce conformational changes and affect the affinity for the FAD cofactor. It has been proposed that the irreversible inhibition by this compound occurs through the formation of a tight complex within the enzyme's active site, without forming a covalent bond to the FAD cofactor, a mechanism that differs from other inhibitors like methylenecyclopropaneacetic acid.

Computational Predictions of Reactivity and Conformational Analysis of Spiropentane Derivatives

Computational methods are valuable for predicting the reactivity and exploring the conformational landscape of spiropentane derivatives. The high strain in the spiropentane skeleton significantly influences its chemical reactivity, often leading to ring-opening or expansion reactions.

Conformational analysis of chiral monosubstituted spiropentane derivatives, such as spiropentylcarboxylic acid methyl ester and spiropentyl acetate (B1210297), has been performed using a combination of experimental techniques (infrared and vibrational circular dichroism spectroscopies) and DFT calculations. For both of these molecules, DFT calculations predicted the existence of two populated conformations. By comparing the computationally averaged spectra with experimental data, the absolute configurations of these molecules were unequivocally assigned. This demonstrates the power of combining computational and experimental methods for detailed structural elucidation.

| Compound | Number of Populated Conformations Predicted | Computational Method |

|---|---|---|

| Spiropentylcarboxylic acid methyl ester | 2 | DFT |

| Spiropentyl acetate | 2 | DFT |

Strain Theory and its Implications for the Chemical Behavior of Spiropentane Structures

The chemical behavior of spiropentane is profoundly influenced by the significant ring strain inherent in its structure. Strain theory, originally proposed by Adolf von Baeyer, posits that deviations of bond angles from the ideal tetrahedral angle (109.5°) lead to instability. Spiropentane, consisting of two fused cyclopropane rings, is a classic example of a highly strained molecule.

Computational studies have quantified the strain energy of spiropentane to be approximately 62.9 kcal/mol. This value is notably higher than the sum of the strain energies of two individual cyclopropane rings (which would be about 55 kcal/mol). The additional strain arises because the central spiro carbon atom is forced to adopt sp³ hybridization to bond to four other carbons, whereas the carbons in a single cyclopropane ring have bonding that is closer to sp² in character. This high degree of strain makes the C-C bonds in spiropentane relatively weak and susceptible to cleavage.

The chemical consequence of this high strain is evident in the thermal reactions of spiropentane. When heated to high temperatures (360 to 410 °C), it undergoes ring expansion to form methylenecyclobutane, as well as fragmentation into ethene and propadiene. These reactions provide a pathway to relieve the substantial strain energy stored in the molecule. The weaker bonds, particularly those connected to the central spiro atom, are presumed to break first, leading to diradical intermediates that then rearrange to more stable products.

| Compound | Computed Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopropane | ~27.5 | General Literature |

| Spiropentane | 62.9 | |

| Bicyclobutane | 66.5 | |

| Cubane | 157.5 |

Future of this compound: New Frontiers in Research and Therapeutics

This compound (SPA), a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), holds significant potential for future therapeutic and research applications. While initially studied for its role in fatty acid oxidation, emerging avenues of research are poised to expand our understanding of this compound and its derivatives. This article explores the future directions and emerging research avenues for this compound, from the development of next-generation analogues to the integration of advanced technologies for a system-level understanding of its metabolic impact.

Q & A

Q. What established synthesis routes exist for spiropentaneacetic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The most common synthesis routes involve [1,3]-sigmatropic rearrangements or cycloaddition reactions. Optimization requires systematic parameter variation (e.g., temperature, solvent polarity, catalyst loading). Use Design of Experiments (DoE) to identify critical factors. For reproducibility, document reaction kinetics and purity validation via HPLC . Yield improvements may involve solvent-free conditions or microwave-assisted synthesis to reduce side reactions.

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, focusing on sp³/sp² carbon signals in NMR and coupling constants in NMR. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-validate results against reference spectra in peer-reviewed databases (e.g., SciFinder) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 3–9 and temperatures from 25°C to 60°C. Monitor degradation via HPLC-UV at regular intervals. Use Arrhenius kinetics to extrapolate shelf-life. Include control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .

Q. What analytical methods ensure purity validation of this compound in research settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210–220 nm is standard. Pair with evaporative light scattering detection (ELSD) for non-chromophoric impurities. Validate methods per ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers efficiently review existing literature on this compound to identify knowledge gaps?

- Methodological Answer : Use systematic review protocols: (1) Search Web of Science and PubMed with controlled vocabulary (e.g., "this compound" AND "synthesis"); (2) Filter for review articles and high-impact journals; (3) Map trends via bibliometric tools like VOSviewer. Prioritize studies with rigorous experimental validation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

- Methodological Answer : Perform meta-analysis to harmonize variables (e.g., cell lines, concentrations, assay protocols). Use multivariate statistics to isolate confounding factors. Replicate conflicting experiments under standardized conditions, including positive/negative controls. Cross-check compound purity and storage conditions from original studies .

Q. What computational modeling approaches predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvent interactions. Validate predictions with small-scale exploratory reactions and in situ IR monitoring .

Q. Which strategies elucidate the mechanism of this compound in complex biological systems?

- Methodological Answer : Isotopic labeling (e.g., -tagged acetic acid) tracks metabolic incorporation. Use CRISPR-Cas9 knockout models to identify target pathways. Pair with proteomics (LC-MS/MS) to map protein interactions. Kinetic studies (e.g., stopped-flow spectroscopy) resolve intermediate formation .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

- Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., alkyl chain length, electron-withdrawing groups). Test in vitro/in vivo models with dose-response assays. Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Prioritize derivatives showing >10-fold potency improvement .

Q. What methodologies identify degradation products of this compound under oxidative stress?

- Methodological Answer :

Expose the compound to hydrogen peroxide or UV light, then analyze via LC-HRMS. Fragment ions and isotopic patterns help identify degradation products. Use toxicity prediction software (e.g., Toxtree) to flag hazardous byproducts. Compare with stability-indicating assays from pharmacopeial guidelines .

Data Presentation Guidelines

- Tables : Format using Word tables (Roman numerals), with footnotes explaining abbreviations. Include raw data in appendices; processed data (e.g., kinetic rates) in the main text .

- Figures : Ensure high-resolution (300 dpi) for spectra/chromatograms. Label axes clearly (compound, wavelength, retention time). Use color judiciously for accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.